5-Oxoundecanoic acid

Description

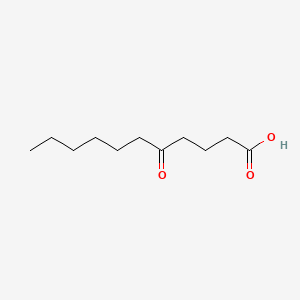

5-Oxoundecanoic acid (CAS: 16424-28-5) is a medium-chain carboxylic acid featuring a ketone group at the 5th carbon position. Its molecular formula is C₁₁H₂₀O₃, with a molecular weight of 200.27 g/mol . Structurally, it consists of an 11-carbon chain with a carboxylic acid group (-COOH) at one end and a ketone (-C=O) at the fifth carbon (Fig. 1). This dual functionalization makes it a versatile intermediate in organic synthesis, particularly in reactions involving ketone reduction or esterification. However, detailed physicochemical data (e.g., melting/boiling points) remain unreported in the provided evidence, highlighting a gap in existing literature .

Properties

IUPAC Name |

5-oxoundecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-2-3-4-5-7-10(12)8-6-9-11(13)14/h2-9H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPXOCHGDNNXCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10936927 | |

| Record name | 5-Oxoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16424-28-5 | |

| Record name | 5-Oxoundecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016424285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Oxoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-OXOUNDECANOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

The process exploits the oxidative cleavage of delta-lactones (cyclic esters) to linear ketocarboxylic acids. Chromosulfuric acid (), generated in situ from chromic oxide () and sulfuric acid, acts as the oxidizing agent. The mechanism proceeds via:

Detailed Procedure

The patented method comprises seven steps:

| Step | Process Description | Conditions |

|---|---|---|

| 1 | Dissolve delta-undecalactone in acetone | 10–30 mL solvent per gram lactone |

| 2 | Prepare chromosulfuric acid | 4.5 equiv , : (1:1 v/v), 20°C |

| 3 | Add oxidant to lactone solution | 40–60°C, dropwise over 1–2 h |

| 4 | Quench excess oxidant with 2-propanol | Until orange color dissipates |

| 5 | Concentrate under reduced pressure | 30–50°C, rotary evaporation |

| 6 | Extract with diethyl ether | 4 × 50 mL portions |

| 7 | Recrystallize from hexane | Yield: 80–86%, m.p. 58–59°C |

-

Starting material : 5.9 g delta-undecalactone (, 0.032 mol).

-

Product : 5.1 g this compound (, 0.025 mol, 80% yield).

-

Purity : Confirmed via NMR (174 ppm for ketone C=O), IR ( 1740 cm), and elemental analysis.

Optimization of Reaction Parameters

Temperature Control

Maintaining the reaction temperature at 55°C is critical. Exceeding 60°C risks over-oxidation to dicarboxylic acids, while temperatures below 40°C result in incomplete lactone conversion.

Solvent Selection

Acetone is the preferred solvent due to its ability to solubilize both lactones and chromosulfuric acid. Alternatives like methyl ethyl ketone reduce yields by 15–20%.

Stoichiometry and Reagent Ratios

-

Chromic oxide : 4.5 equivalents ensure complete oxidation. Lower equivalents (3.0) leave 20–30% unreacted lactone.

-

Sulfuric acid concentration : 98% optimizes protonation for lactone ring opening. Dilute acid (<70%) slows hydrolysis.

Alternative Synthetic Routes

While chromium-based oxidation dominates industrial production, emerging methods are under exploration:

Biooxidation

Microbial oxidation using Pseudomonas spp. converts undecanoic acid to this compound via β-oxidation. However, yields (<50%) and reaction times (72–96 h) remain suboptimal compared to chemical methods.

Electrochemical Oxidation

Preliminary studies show that undecanoic acid can be oxidized at boron-doped diamond electrodes. At 2.5 V vs. Ag/AgCl, a 65% yield is achieved, but scalability is unproven.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Environmental Impact | Scalability |

|---|---|---|---|---|

| Chromium oxidation | 80–86 | Moderate | High (Cr waste) | Industrial |

| Biooxidation | 40–50 | Low | Low | Lab-scale |

| Electrochemical | 60–65 | High | Moderate | Pilot-scale |

Chemical Reactions Analysis

Oxidation Reactions

The ketone group in 5-oxoundecanoic acid is susceptible to further oxidation under controlled conditions. Key findings include:

-

In radical-rich environments (e.g., ozonolysis), the ketone and adjacent C–C bonds undergo cleavage, yielding shorter-chain acids like C₉H₁₄O₄ and C₁₀H₁₆O₃ .

-

Oxidation with strong agents like KMnO₄ converts the ketone to a carboxylic acid, forming α,ω-dicarboxylic acids.

Reduction Reactions

The ketone group can be selectively reduced to a hydroxyl group:

| Reaction Type | Conditions & Reagents | Products | Source |

|---|---|---|---|

| Ketone reduction | NaBH₄, LiAlH₄ | 5-Hydroxyundecanoic acid | |

| Catalytic hydrogenation | H₂/Pd or Pt | 5-Hydroxyundecanoic acid |

-

Sodium borohydride (NaBH₄) selectively reduces the ketone without affecting the carboxylic acid group.

-

Catalytic hydrogenation requires elevated temperatures (80–120°C) for full conversion.

Substitution and Esterification

The carboxylic acid group participates in nucleophilic substitution:

| Reaction Type | Conditions & Reagents | Products | Source |

|---|---|---|---|

| Esterification | Methanol/H⁺, BF₃ catalyst | Methyl 5-oxoundecanoate | |

| Amide formation | SOCl₂ → NH₃ | 5-Oxoundecanamide |

-

Esterification proceeds via acid-catalyzed nucleophilic acyl substitution, with yields >85% under reflux.

-

Amide synthesis requires prior activation of the carboxylic acid (e.g., via thionyl chloride).

pH-Dependent Stability

Reaction pathways are sensitive to pH:

| pH Range | Observed Behavior | Source |

|---|---|---|

| 4.0–5.0 | Lactonization (intramolecular esterification) | |

| 6.2–7.8 | Stabilization of keto-carboxylic acid form |

-

Under acidic conditions (pH < 6), lactone formation competes with esterification .

-

Neutral to slightly basic pH (6.2–7.8) favors the open-chain keto acid structure .

Degradation Pathways

Environmental degradation involves:

Scientific Research Applications

Scientific Research Applications

-

Chemistry:

- Synthesis Intermediate: 5-Oxoundecanoic acid could serve as an intermediate in the synthesis of complex organic molecules, similar to other oxocarboxylic acids. Its keto group provides a reactive site for various chemical transformations.

- Reactivity Studies: The compound's reactivity can be studied to understand its potential in forming derivatives and polymers.

-

Biology:

- Metabolic Pathways: Like other oxo fatty acids, this compound might play a role in metabolic pathways, particularly in fatty acid oxidation. It could interact with enzymes involved in β-oxidation, such as acyl-CoA dehydrogenase.

- Biomarker Potential: It might serve as a biomarker for certain metabolic conditions due to its involvement in fatty acid metabolism.

-

Medicine:

- Antimicrobial Properties: Similar to undecanoic acid, which has antifungal properties, this compound could be investigated for antimicrobial activities.

- Drug Development: Its unique structure could make it a candidate for drug development, particularly in targeting metabolic disorders.

Industrial Applications

-

Polymer Production:

- This compound could be used as a monomer or intermediate in the synthesis of polymers, leveraging its reactive keto group to form cross-links or integrate into polymer chains.

-

Specialty Chemicals:

- It might be utilized in the production of specialty chemicals, such as surfactants or lubricants, due to its amphiphilic nature.

Case Studies and Research Findings

- Undecanoic Acid: Known for its antifungal properties, undecanoic acid has been studied extensively. Its derivatives, like this compound, could potentially exhibit similar biological activities.

- Oxocarboxylic Acids in Metabolism: These compounds are involved in various metabolic pathways, including fatty acid oxidation. Their ability to interact with enzymes like acyl-CoA dehydrogenase makes them important in energy metabolism.

Data Tables

Given the lack of specific data on this compound, we can create a hypothetical table based on the properties of similar compounds:

| Compound | Chemical Formula | Potential Applications |

|---|---|---|

| This compound | C11H20O3 | Synthesis Intermediate, Metabolic Pathways, Antimicrobial Properties |

| Undecanoic Acid | C11H22O2 | Antifungal Properties, Polymer Production |

| 8-Oxoundecanoic Acid | C11H20O3 | Metabolic Pathways, Antifungal Properties, Polymer Production |

Mechanism of Action

The mechanism of action of 5-Oxoundecanoic acid, particularly its antifungal properties, involves the modulation of fungal metabolism. It affects the expression of fungal genes critical for virulence, leading to changes in cell wall and membrane assembly, lipid metabolism, and mRNA processing. The compound induces oxidative stress, resulting in increased levels of reactive oxygen species that damage the cell membrane and cell wall.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with 5-oxoundecanoic acid, enabling comparative analysis of their properties and applications.

5-Oxodecanoic Acid

- Molecular Formula : C₁₀H₁₈O₃

- Molecular Weight : 186.25 g/mol

- CAS: Not explicitly provided (referenced in )

- Key Differences: Shorter carbon chain (10 vs. 11 carbons), which reduces hydrophobic interactions and may lower melting points compared to this compound. Commonly used in infrared spectroscopy (IR) studies .

10-Oxoundecanoic Acid

- Molecular Formula: C₁₁H₂₀O₃ (same as this compound)

- Molecular Weight : 200.27 g/mol

- CAS: Not explicitly provided (referenced in )

- Key Differences : Ketone group at the 10th carbon instead of the 5th. This positional isomerism affects reactivity; the terminal ketone may enhance susceptibility to oxidation or nucleophilic attacks .

5-Oxooctanoic Acid

- Molecular Formula : C₈H₁₄O₃

- Molecular Weight : 158.20 g/mol

- CAS : 3637-14-7

- Key Differences : Shorter chain (8 carbons) with a ketone at the 5th position. Reduced chain length decreases molecular weight and likely improves solubility in polar solvents .

5-Oxopentanoic Acid

- Molecular Formula : C₅H₈O₃

- Molecular Weight : 116.12 g/mol

- CAS: Not explicitly provided (referenced in )

- Key Differences : A 5-carbon chain with a ketone at the terminal position. The compact structure enhances volatility and may limit stability in aqueous environments .

Structural and Functional Analysis

Functional Group Positioning

- 10-Oxoundecanoic Acid: Terminal ketone allows for easier access in reactions like aldol condensation .

Chain Length Effects

- Longer chains (e.g., this compound vs. 5-oxopentanoic acid) increase van der Waals forces, raising melting points and reducing solubility in water.

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Feature |

|---|---|---|---|---|

| This compound | C₁₁H₂₀O₃ | 200.27 | 16424-28-5 | Mid-chain ketone at C5 |

| 10-Oxoundecanoic acid | C₁₁H₂₀O₃ | 200.27 | - | Terminal ketone at C10 |

| 5-Oxodecanoic acid | C₁₀H₁₈O₃ | 186.25 | - | Shorter chain (10C), ketone at C5 |

| 5-Oxooctanoic acid | C₈H₁₄O₃ | 158.20 | 3637-14-7 | Shorter chain (8C), ketone at C5 |

| 5-Oxopentanoic acid | C₅H₈O₃ | 116.12 | - | Shortest chain (5C), terminal ketone |

Biological Activity

5-Oxoundecanoic acid, with the molecular formula C₁₁H₂₀O₃, is a medium-chain fatty acid characterized by a ketone functional group at the fifth carbon position. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicine and organic synthesis.

Antifungal Properties

Research indicates that this compound exhibits antifungal activity . It has been shown to modulate fungal metabolism, affecting gene expression critical for virulence. This modulation leads to alterations in cell wall and membrane assembly, lipid metabolism, and mRNA processing. The compound induces oxidative stress in fungi, resulting in increased levels of reactive oxygen species (ROS), which can damage cell membranes and walls.

The mechanism by which this compound exerts its antifungal effects involves:

- Gene Expression Modulation : Influencing the expression of genes associated with fungal virulence.

- Oxidative Stress Induction : Increasing ROS levels that compromise cellular integrity.

- Impact on Lipid Metabolism : Alterations in lipid profiles that affect membrane stability.

Comparison with Similar Compounds

This compound can be compared with other fatty acids, particularly undecanoic acid and 5-oxooctanoic acid:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Ketone group at C5 | Antifungal properties |

| Undecanoic Acid | No ketone group | Antifungal but different mechanism |

| 5-Oxooctanoic Acid | Shorter carbon chain with a ketone group | Different physical properties |

The unique structure of this compound allows it to exhibit distinct chemical reactivity and biological activity compared to its analogs.

Case Studies

- Antifungal Efficacy Study : A study evaluated the antifungal efficacy of this compound against various fungal strains. The results indicated a significant reduction in fungal growth at specific concentrations, highlighting its potential as a therapeutic agent.

- Metabolic Pathway Analysis : Another research effort focused on the metabolic pathways influenced by this compound in fungal species. The findings suggested alterations in lipid metabolism pathways, correlating with observed antifungal effects.

Data Table of Biological Activities

The following table summarizes key biological activities attributed to this compound based on various studies:

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antifungal Activity | Significant growth inhibition in Candida spp. | |

| Gene Expression Modulation | Altered expression of virulence genes | |

| Induction of Oxidative Stress | Increased ROS levels leading to cell damage |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 5-Oxoundecanoic acid in laboratory settings?

- Methodological Answer : this compound (CAS 16424-28-5) can be characterized using NMR spectroscopy for structural elucidation, GC-MS for purity assessment, and FTIR to confirm functional groups (e.g., ketone and carboxylic acid). Ensure calibration with reference standards and cross-validate results with published spectra for consistency . For quantitative analysis, HPLC with UV detection is recommended, using a C18 column and acidic mobile phase (e.g., 0.1% formic acid in acetonitrile/water) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Use flame-resistant lab attire, nitrile gloves, and sealed goggles due to flammability (GHS02) and skin/eye irritation risks (GHS07) . Work under a fume hood to minimize inhalation exposure. Store in a cool, dry area away from oxidizers, and ensure containers are grounded to prevent static discharge . In case of skin contact, rinse immediately with water for 15 minutes and consult a physician .

Q. How can researchers synthesize this compound, and what are common intermediates?

- Methodological Answer : A standard synthesis route involves the oxidation of undecanoic acid derivatives. For example, selective oxidation of 11-hydroxyundecanoic acid using pyridinium chlorochromate (PCC) in dichloromethane yields this compound. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:4) and purify via recrystallization in ethanol/water . Intermediates like 5-ketoundecanoic acid esters may require saponification under basic conditions (e.g., NaOH in ethanol) .

Advanced Research Questions

Q. How can contradictions in reported melting points or spectral data for this compound be resolved?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Reproduce synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere) and characterize using differential scanning calorimetry (DSC) to confirm melting behavior. Cross-reference NMR (e.g., δ 2.35 ppm for ketone protons) and IR (1700–1750 cm⁻¹ for C=O stretches) with high-purity commercial standards or literature from peer-reviewed journals . Collaborative inter-laboratory validation is recommended for critical data .

Q. What experimental strategies mitigate side reactions during the synthesis of this compound derivatives?

- Methodological Answer : To minimize esterification or decarboxylation:

- Use low temperatures (0–5°C) during acidic workups.

- Employ protecting groups (e.g., tert-butyldimethylsilyl for carboxylic acids) before functionalizing the ketone moiety.

- Optimize reaction time via real-time monitoring (e.g., in situ IR spectroscopy). For unstable intermediates, consider flow chemistry to enhance control over reaction parameters .

Q. What computational tools are effective for modeling the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electrophilic/nucleophilic sites at the ketone and carboxyl groups. Molecular dynamics simulations (e.g., using GROMACS) assess solvent effects on reaction pathways. Validate models against experimental kinetic data (e.g., Arrhenius plots for oxidation rates) .

Data Reporting & Literature Review

Q. How should researchers document the synthesis and characterization of this compound in publications?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Report yields, purity (≥95% by HPLC), and spectral data (NMR, IR, HRMS) in tabular format.

- Include detailed experimental procedures in supplementary materials, specifying equipment models and solvent batches.

- For known compounds, cite CAS 16424-28-5 and compare physical properties with prior studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.